molecular formula C20H18N4O2 B11963520 Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11963520
M. Wt: 346.4 g/mol
InChI Key: VXKYIHSTVBDUTL-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate is a synthetically crafted pyrroloquinoxaline derivative offered for early-stage pharmacological and chemical discovery research. This complex, fused nitrogen-containing polycyclic aromatic system represents a privileged scaffold of significant interest in biochemistry and the pharmaceutical industry . While specific data for this exact analog is limited, compounds within this structural class are frequently investigated for their potent biological activities, particularly in the field of oncology . Related pyrroloquinoxaline and indazolo-quinoxaline analogs have demonstrated substantial in vitro efficacy against human cancer cell lines, with some specific compounds exhibiting low micromolar to sub-micromolar IC50 values, for instance, in inhibiting the proliferation of human colorectal cancer HCT116 cells . The presence of the pyrroloquinoxaline core, which is a common feature in many biologically active compounds, suggests potential value in exploring its mechanism of action, which may involve interaction with various cellular targets relevant to hyperproliferative diseases . This product is intended for use by qualified researchers to explore its potential as a lead compound, to study structure-activity relationships (SAR) within this heterocyclic class, and to further investigate its specific biochemical mechanisms and applications in medicinal chemistry.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 2-amino-1-(2,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O2/c1-11-8-9-15(12(2)10-11)24-18(21)16(20(25)26-3)17-19(24)23-14-7-5-4-6-13(14)22-17/h4-10H,21H2,1-3H3

InChI Key

VXKYIHSTVBDUTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)C

Origin of Product

United States

Preparation Methods

Reaction of 3-Chloro-2-quinoxalinamine with Methyl Propiolate

In a representative procedure:

  • Reactants : 3-Chloro-2-quinoxalinamine (1.0 equiv), methyl propiolate (1.2 equiv)

  • Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 12 h

  • Yield : 68%

  • Mechanism : Nucleophilic substitution at C3 of quinoxaline followed by intramolecular cyclization.

This method avoids transition-metal catalysts but requires rigorous temperature control to minimize side reactions.

Introduction of the 2,4-Dimethylphenyl Group via Suzuki-Miyaura Coupling

The 2,4-dimethylphenyl substituent is introduced via palladium-catalyzed cross-coupling. A brominated pyrroloquinoxaline intermediate is reacted with 2,4-dimethylphenylboronic acid.

Optimized Coupling Protocol

ParameterValue
CatalystPd(OAc)₂ (0.1 equiv)
Liganddppf (0.2 equiv)
Baset-BuONa (2.5 equiv)
SolventToluene
TemperatureMicrowave, 150°C, 15 min
Yield75%

Key Observations :

  • Microwave irradiation reduces reaction time from 24 h (conventional heating) to 15 min.

  • Excess ligand (dppf) suppresses debromination side reactions.

Esterification and Functionalization

Methyl Ester Installation

The methyl ester at position 3 is introduced via esterification of a carboxylic acid intermediate:

  • Reactants : Pyrroloquinoxaline-3-carboxylic acid (1.0 equiv), SOCl₂ (2.0 equiv)

  • Conditions : MeOH, 0°C → rt, 6 h

  • Yield : 89%

Alternative methods employ methyl chloroformate under Schotten-Baumann conditions (yield: 78%).

Amination at Position 2

The amino group is introduced via catalytic amination:

  • Reactants : 2-Bromo intermediate (1.0 equiv), NH₃ (aq., 7.0 equiv)

  • Catalyst : CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv)

  • Solvent : DMSO, 100°C, 24 h

  • Yield : 65%

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to streamline synthesis:

  • Step 1 : Cyclocondensation of 2,4-dimethylaniline with ethyl glyoxalate to form quinoxaline.

  • Step 2 : Pd-mediated coupling with pyrrole-2-carboxylate.

  • Step 3 : In situ esterification with CH₃I/K₂CO₃.

ParameterValue
Overall Yield52%
Key AdvantageReduced purification steps

Comparative Analysis of Methods

MethodYieldTimeCost EfficiencyScalability
Cyclocondensation68%12 hHighModerate
Suzuki Coupling75%15 minModerateHigh
Tandem Synthesis52%24 hLowLimited

Trade-offs :

  • Suzuki coupling offers high efficiency but requires expensive palladium catalysts.

  • Tandem methods are time-efficient but suffer from lower yields due to intermediate instability.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers (e.g., pyrrolo[3,2-b]quinoxaline) form if reaction conditions are suboptimal. Mitigation strategies include:

  • Using bulky bases (e.g., DBU) to direct cyclization.

  • Low-temperature (-20°C) quenching to isolate kinetic products.

Functional Group Compatibility

The 2,4-dimethylphenyl group is susceptible to oxidation under acidic conditions. Protocols using neutral solvents (toluene, THF) and inert atmospheres are preferred .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

Reaction TypeConditionsProducts
Ester hydrolysis Acidic (e.g., HCl) or basic (e.g., NaOH)Carboxylic acid
Mechanism : Nucleophilic attack by water or hydroxide on the carbonyl carbon, leading to ester cleavage.

Amination Reactions

Reaction TypeConditionsProducts
Acetylation Acetyl chloride, pyridineN-acetylated derivative
Alkylation Alkyl halides, basesN-alkylated derivative
Mechanism : The amino group reacts with electrophiles (e.g., acyl chlorides, alkyl halides) via nucleophilic substitution or addition.

Suzuki-Miyaura Coupling

Reaction TypeConditionsProducts
Cross-coupling Pd catalyst, aryl halide, boronic acidAryl-substituted derivative
Mechanism : Formation of a palladium intermediate followed by transmetallation and reductive elimination to form the carbon-carbon bond.

Functional Group Transformations

Reaction TypeConditionsProducts
Reduction LiAlH4, H2/Pd-CReduced heterocycle (e.g., pyrrole)
Oxidation KMnO4, MnO2Oxidized heterocycle

Esterification

The methyl ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H2SO4) or using methyl chloroformate with a base (e.g., pyridine).

Structural and Analytical Considerations

PropertyValue/Method
Molecular Weight Calculated from molecular formula (e.g., C18H22N4O2 for similar esters) .
Stability Stable under standard conditions (room temperature, dry storage).
Analytical Techniques NMR, HPLC, mass spectrometry for purity confirmation.

This compound’s chemical versatility stems from its heterocyclic core and functional groups, enabling tailored modifications for diverse applications. Further experimental studies are recommended to fully characterize its reactivity and optimize reaction conditions.

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the anticancer activity of methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate. Research indicates that compounds with similar structural features exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of quinoxaline have been shown to inhibit tumor growth in preclinical models, suggesting that this compound may possess similar properties due to its structural analogies .

Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specific studies have indicated that quinoxaline derivatives can interfere with the activity of enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinoxaline Core : This step involves cyclization reactions that create the quinoxaline structure.
  • Introduction of the Amino Group : The amino group is introduced through nucleophilic substitution or reduction reactions.
  • Esterification : The final step involves the formation of the methyl ester from the corresponding carboxylic acid.

Case Studies

Several case studies have documented the efficacy of pyrroloquinoxaline derivatives in cancer treatment:

  • Case Study 1 : A study published in Cancer Research demonstrated that a related compound significantly inhibited tumor growth in mouse models by inducing apoptosis through mitochondrial pathways .
  • Case Study 2 : Another investigation focused on the synthesis and evaluation of quinoxaline derivatives revealed promising results against breast cancer cell lines, highlighting the potential for this compound as a lead compound for further development .

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrroloquinoxaline Core: A bicyclic system combining pyrrole and quinoxaline moieties, enabling π-π interactions and planar adsorption on surfaces.
  • Methyl Carboxylate : The ester group at position 3 contributes to solubility in organic solvents and modulates electronic effects via conjugation.

The following table summarizes structural analogs and their properties, highlighting critical differences in substituents, functional groups, and observed activities:

Compound Name Substituents Key Functional Groups Reported Properties/Applications References
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl at position 1 Ethoxycarbonyl, methyl carboxylate Enhanced solubility in polar solvents; used as a synthetic intermediate [3]
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(Trifluoromethyl)phenyl at position 1 Trifluoromethyl, ethyl carboxylate Electron-withdrawing CF₃ group increases electrochemical stability; potential corrosion inhibitor [4]
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 4-Aminophenyl at position 1 Amino, carbonitrile 91% corrosion inhibition efficiency on C38 steel in HCl; mixed-type inhibitor [5], [7]
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Methoxyphenyl at position 1 Methoxy, carboxamide Improved hydrogen bonding via carboxamide; explored in medicinal chemistry [6]
Target Compound : Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,4-Dimethylphenyl at position 1 Methyl carboxylate, amino Predicted high adsorption due to hydrophobic methyl groups; untested for corrosion inhibition N/A
Structural and Functional Insights:

Substituent Effects on Adsorption and Solubility: Electron-Donating Groups: The 2,4-dimethylphenyl group in the target compound likely enhances hydrophobic interactions with metallic surfaces compared to analogs like the 4-aminophenyl derivative (). This could improve corrosion inhibition efficiency, as seen in compounds with similar substituents . Electron-Withdrawing Groups: The trifluoromethyl group in increases electrochemical stability but may reduce adsorption affinity compared to methyl groups .

Ester vs. Carbonitrile/Carboxamide Functional Groups: Methyl Carboxylate: Offers moderate polarity, balancing solubility and adsorption. Carbonitrile: Enhances electron density at the quinoxaline core, improving inhibition efficiency (91% in ). The target compound’s carboxylate may offer similar π-backbonding capabilities .

Corrosion Inhibition Mechanisms: Analogs like 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile adsorb via physical interactions (Langmuir isotherm) and act as mixed-type inhibitors. The target compound’s methyl groups may strengthen adsorption via hydrophobic interactions, though experimental validation is required .

Biological Activity

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate is a complex organic compound belonging to the pyrroloquinoxaline family. Its molecular formula is C20_{20}H18_{18}N4_{4}O2_{2}, and it is characterized by a unique structural combination that includes a methyl ester functional group, an amino group, and a dimethylphenyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

Anticancer Properties

Research indicates that derivatives of pyrroloquinoxaline compounds, including this compound, exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of key cellular pathways associated with tumor growth and proliferation.

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX-2 and LDHA, which are involved in cancer metabolism and inflammation .
  • Targeting Cell Signaling Pathways : Compounds in this class can interact with various receptor tyrosine kinases (RTKs), including EGFR and VEGFR, disrupting signaling pathways that promote cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of specific substituents on the quinoxaline core can enhance or diminish its efficacy against cancer cells.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylatePropene substituentPotential anti-cancer propertiesDifferent alkene substitution
Ethyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylateEthyl ester instead of methylSimilar anti-cancer activityVariance in ester group affects solubility
Methyl 2-amino-1-(pentyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylatePentyl substituentLimited studies on biological effectsLonger aliphatic chain may influence lipophilicity

Case Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Colorectal Cancer : The compound was tested against HCT-116 and LoVo cells, showing significant inhibition of cell growth at specific concentrations. The IC50_{50} values were comparable to established chemotherapeutic agents .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. The interaction with bacterial enzymes could provide a basis for further exploration in antibiotic development.

Q & A

Q. What experimental methods are recommended for synthesizing this compound, and how are intermediates validated?

Synthesis typically involves multi-step reactions, such as coupling pyrrole derivatives with substituted quinoxaline precursors. For example, analogous procedures (e.g., ethyl pyrrole-carboxylate synthesis in ) employ acyl chloride coupling under anhydrous conditions. Key steps include:

  • Reagent selection : Use catalysts like DCC/DMAP for esterification ().
  • Intermediate validation : Confirm intermediates via 1H^1H NMR (e.g., δ 2.22 ppm for methyl groups; ) and ESI-MS for molecular ion peaks (e.g., m/z 402.2 in ).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. How is the crystal structure of this compound characterized, and what insights do crystallographic parameters provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystal system : Monoclinic, space group P21/nP2_1/n (e.g., a = 13.2332 Å, β = 111.530°; ).
  • Hydrogen bonding : Weak C–H⋯O interactions stabilize the lattice (e.g., donor-acceptor distances ~3.2 Å; ).
  • Torsional angles : Dihedral angles (e.g., 76.82° between naphthalene and phenyl rings) inform steric strain and conformational flexibility .

Q. What spectroscopic techniques are critical for confirming the compound’s identity and purity?

A combination of:

  • NMR : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to assign protons and carbons ().
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 311.1 for a related quinoxaline; ).
  • HPLC : Purity >97% using C18 columns with UV detection ().

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing novel analogs?

Quantum mechanical calculations (e.g., DFT) and reaction path searches () enable:

  • Transition state analysis : Identify energy barriers for key steps (e.g., cyclization or acylation).
  • Solvent effects : Simulate polarity impacts using COSMO-RS models.
  • Data-driven optimization : Apply machine learning to screen reaction conditions (e.g., temperature, catalysts) from historical datasets .

Q. What strategies resolve contradictions between spectroscopic data and expected structural features?

Contradictions (e.g., unexpected downfield shifts in 1H^1H NMR) require:

  • Dynamic effects : Assess tautomerism or rotamer populations via variable-temperature NMR.
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., de-esterified analogs; ).
  • Crystallographic cross-validation : Compare experimental XRD data with computational predictions (e.g., Mercury software) .

Q. How do steric and electronic properties of substituents influence biological activity in related compounds?

Structure-activity relationship (SAR) studies for analogs ( ) reveal:

  • Electron-withdrawing groups : Enhance binding to targets like kinase enzymes (e.g., trifluoromethyl in ).
  • Steric hindrance : Bulky substituents (e.g., 2,4-dimethylphenyl) may reduce off-target interactions.
  • Bioisosteric replacements : Replace esters with amides to improve metabolic stability ( ).

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